Cas no 1247816-15-4 ((3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone)

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone 化学的及び物理的性質
名前と識別子
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- (3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
- (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
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- インチ: 1S/C10H14N4O/c1-7-4-13-9(5-12-7)10(15)14-3-2-8(11)6-14/h4-5,8H,2-3,6,11H2,1H3
- InChIKey: XAVGQSXYTXSULA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NC(C)=CN=1)N1CCC(C1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 246
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 72.1
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4025-0.5g |
(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |
1247816-15-4 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-4025-10g |
(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |
1247816-15-4 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A226521-100mg |
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |
1247816-15-4 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F1907-4025-0.25g |
(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |
1247816-15-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-4025-1g |
(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |
1247816-15-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-4025-2.5g |
(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |
1247816-15-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | A226521-500mg |
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |
1247816-15-4 | 500mg |
$ 365.00 | 2022-06-08 | ||
TRC | A226521-1g |
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |
1247816-15-4 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-4025-5g |
(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |
1247816-15-4 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanoneに関する追加情報
Introduction to (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS No. 1247816-15-4)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS No. 1247816-15-4), has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by a pyrrolidine and pyrazine moiety, offers a versatile scaffold for the design of bioactive molecules.
The molecular structure of (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone consists of a methanone bridge connecting a pyrrolidine ring to a methyl-substituted pyrazine ring. This arrangement provides a rich framework for further functionalization, making it an attractive candidate for drug discovery efforts. The presence of both an amine group and a methyl group on the pyrazine ring enhances its reactivity, allowing for diverse chemical modifications that can fine-tune its pharmacological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those incorporating pyrrolidine and pyrazine scaffolds. These structures are well-known for their ability to interact with biological targets such as enzymes and receptors, making them valuable in the development of small-molecule drugs. The compound (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is no exception and has been studied for its potential role in various therapeutic areas.
One of the most compelling aspects of (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is its utility as a building block in medicinal chemistry. The amine group on the pyrrolidine ring can be readily modified through various chemical reactions, including acylation, alkylation, and condensation reactions, to introduce different functional groups. Similarly, the methyl-substituted pyrazine ring offers opportunities for further derivatization, enabling the creation of a wide range of analogs with tailored biological activities.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. For instance, derivatives of pyrrolidine and pyrazine have been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. The compound (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone has been investigated for its potential to interact with biological targets involved in these diseases, suggesting its promise as a lead compound for further drug development.
The synthesis of (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency and scalability, facilitating its use in both academic research and industrial applications.
In addition to its synthetic utility, (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone has been explored in various preclinical studies to assess its pharmacokinetic and pharmacodynamic properties. These studies have provided valuable insights into its potential as a therapeutic agent, including its absorption, distribution, metabolism, excretion (ADME) profiles. Understanding these properties is crucial for determining the feasibility of translating preclinical findings into clinical applications.
The pharmacological activity of (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone has been investigated across multiple disease models. For example, studies have shown that derivatives of this compound can modulate enzyme activity and receptor binding, leading to therapeutic effects such as pain relief or anti-inflammatory responses. These findings underscore the compound's potential as a starting point for developing novel drugs targeting specific disease pathways.
The future prospects for (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone are promising, with ongoing research aimed at expanding its applications in drug discovery. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the identification of new derivatives with enhanced biological activity. Additionally, collaborations between academic institutions and pharmaceutical companies will likely drive further exploration of this compound's therapeutic potential.
In conclusion, (3-Aminopyrrolidin-1-y](5-methylpyraizin--2-ylmethanon (CAS No. 1247816--15--4) represents an important advance in medicinal chemistry due to its unique structural features and versatile reactivity. Its potential applications in drug discovery are vast, ranging from anti-inflammatory agents to anticancer therapies. As research continues to uncover new ways to utilize this compound as a scaffold for bioactive molecules, it is likely to play an increasingly significant role in the development of next-generation pharmaceuticals.
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